15(S)-15-Methyl prostaglandin F2alpha isopropyl ester

Overview

Description

“15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is a prostaglandin analog. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . Isopropyl esters of prostaglandins can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid .

Synthesis Analysis

The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

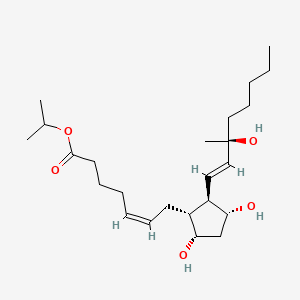

The molecular structure of “this compound” is complex, with multiple functional groups and stereocenters. The molecule contains a double bond at 13,14 and an inverted (β) hydroxyl group at C-15 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Scientific Research Applications

Isoprostanes and Oxidative Stress

- Oxidative Stress Biomarkers : Isoprostanes, including derivatives of 15(S)-15-Methyl prostaglandin F2alpha, are recognized as stable lipid peroxidation products of arachidonic acid. They serve as reliable biomarkers for assessing oxidative stress in vivo. Techniques like gas chromatography-mass spectrometry and enzyme immunoassay are used for their quantification (Bessard et al., 2001), (Chu et al., 2009).

Medical Research and Drug Development

- Ocular Hypotensive Efficacy : Research into 15-fluoro prostaglandin FP agonists, closely related to 15(S)-15-Methyl prostaglandin F2alpha, has demonstrated their potential as topical ocular hypotensives. These compounds exhibit promising therapeutic applications in the treatment of conditions like glaucoma (Klimko et al., 2004).

- Eyelash Growth : Studies have shown that derivatives like fluprostenol isopropyl ester can stimulate eyelash growth without the side effects typically associated with PGF2α group derivatives (Caruso & Pacente, 2018).

Biochemical Research

- Analytical Techniques : Advances in analytical chemistry have enabled precise quantification and analysis of isoprostanes and derivatives, which is critical for research in oxidative stress and related fields (Davies et al., 2006), (Taylor et al., 2006).

- Synthesis Methods : Research has also focused on developing new approaches for the synthesis of prostaglandin derivatives, expanding the possibilities for creating novel compounds with potential medical applications (Gimazetdinov et al., 2022).

Pharmacological Applications

- Prostaglandin Analogs in Eye Care : Prostaglandin F(2alpha) analogs, closely related to 15(S)-15-Methyl prostaglandin F2alpha, have been studied for their effects on microvasculature in the eye, particularly in the context of glaucoma treatment (Stjernschantz et al., 2000).

Mechanism of Action

Target of Action

The primary target of 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester is the FP prostanoid receptor . This receptor plays a crucial role in regulating intraocular pressure .

Mode of Action

This compound is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and a selective FP prostanoid receptor agonist . It demonstrates full agonism and high selectivity at the prostanoid receptor, which results in a higher efficacy in reducing intraocular pressure .

Biochemical Pathways

Prostaglandins are thought to stimulate the synthesis of matrix metalloproteinases . These enzymes subsequently dissolve the extracellular matrix of the ciliary muscle, thus reducing intraocular pressure by enhancing uveoscleral outflow .

Pharmacokinetics

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . This process significantly increased the bioavailability of the compound .

Result of Action

The result of the action of this compound is a significant reduction in intraocular pressure . This is achieved through its interaction with the FP prostanoid receptor and the subsequent enhancement of uveoscleral outflow .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the thickness of the cornea . Prostaglandin analogs have relatively poor corneal penetration, and their efficacy was reportedly reduced in patients with thick corneas .

Future Directions

The future directions of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” research could involve further exploration of its potential applications in medicine, particularly in the treatment of conditions like glaucoma and luteolysis . Additionally, the development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .

Biochemical Analysis

Biochemical Properties

15(S)-15-Methyl prostaglandin F2alpha isopropyl ester plays a crucial role in various biochemical reactions. It primarily interacts with the prostaglandin F2alpha (FP) receptor, a G-protein-coupled receptor that mediates several physiological processes. The compound binds to the FP receptor with high affinity, leading to the activation of downstream signaling pathways . This interaction triggers a cascade of events, including the activation of phospholipase C, which subsequently increases intracellular calcium levels and activates protein kinase C (PKC) . These biochemical interactions are essential for the compound’s therapeutic effects, particularly in reducing intraocular pressure in glaucoma patients .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In ocular tissues, it promotes the outflow of aqueous humor, thereby reducing intraocular pressure . This effect is mediated through the activation of the FP receptor, which leads to changes in cell signaling pathways, including the activation of calcium and PKC signaling . Additionally, the compound influences gene expression by modulating the activity of transcription factors involved in cellular metabolism and inflammation . These cellular effects are crucial for its therapeutic efficacy in treating glaucoma and other ocular conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the FP receptor, which triggers a series of intracellular events . Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate PKC, which in turn phosphorylates various target proteins involved in cellular functions . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors, thereby affecting cellular metabolism and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form the active free acid . This hydrolysis is catalyzed by esterases present in ocular tissues, leading to a sustained release of the active compound . Long-term studies have shown that the compound maintains its efficacy in reducing intraocular pressure over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can induce side effects such as ocular hyperemia and irritation . Studies in monkeys have shown that the compound’s efficacy in reducing intraocular pressure is dose-dependent, with higher doses leading to more pronounced effects . Additionally, toxicological studies have indicated that extremely high doses may cause systemic toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. Upon administration, the compound undergoes hydrolysis to form the active free acid, which then interacts with the FP receptor . The free acid can be further metabolized by enzymes such as cyclooxygenases and lipoxygenases, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall therapeutic effects of the compound . Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in ocular tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is lipophilic, allowing it to readily diffuse across cell membranes and accumulate in ocular tissues . Once inside the cells, it can bind to intracellular receptors and transport proteins, which help in its distribution to specific cellular compartments . The compound’s distribution is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity . The compound primarily localizes to the plasma membrane, where it interacts with the FP receptor . Additionally, it can be found in the cytoplasm and nucleus, where it influences various cellular processes . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular functions and exert its therapeutic effects .

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLOOJUPVUOLJU-JPXDXFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157283-72-2 | |

| Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157283-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)